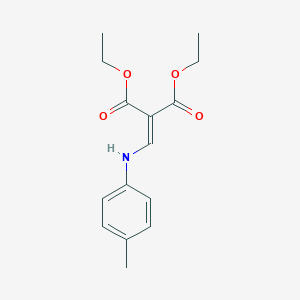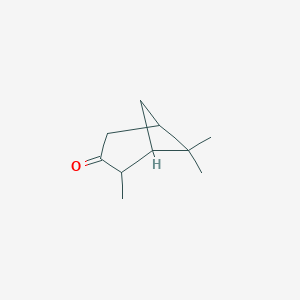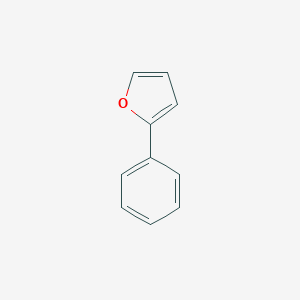![molecular formula C11H10O3S B099611 Methyl 3-methoxybenzo[b]thiophene-3-carboxylate CAS No. 19354-51-9](/img/structure/B99611.png)
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has shown potential in treating a variety of diseases and conditions, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of methyl 3-methoxybenzo[b]thiophene-3-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and neurodegeneration.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It has also been shown to modulate certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer growth. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-methoxybenzo[b]thiophene-3-carboxylate in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, with few side effects. Additionally, it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on methyl 3-methoxybenzo[b]thiophene-3-carboxylate. One direction could be to further explore its anti-cancer properties, and to investigate its potential as a chemotherapeutic agent. Another direction could be to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be done to elucidate its mechanism of action, and to optimize its use in various applications.
Conclusion:
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate is a chemical compound with promising potential in the field of medicinal chemistry. It has shown anti-inflammatory, anti-cancer, and neuroprotective properties, and has relatively low toxicity. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound. Further studies could lead to the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate can be synthesized using a variety of methods. One common method is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromo-4-methoxybenzo[b]thiophene with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base. Another method involves the reaction of 3-methoxybenzo[b]thiophene-3-carboxylic acid with methanol and a dehydrating agent such as thionyl chloride.
Aplicaciones Científicas De Investigación
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate has shown potential in treating a variety of diseases and conditions. In one study, it was found to have anti-inflammatory and anti-cancer properties. It was shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In another study, it was found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
19354-51-9 |
|---|---|
Nombre del producto |
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate |
Fórmula molecular |
C11H10O3S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
methyl 3-methoxy-2H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H12O3S/c1-13-10(12)11(14-2)7-15-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Clave InChI |
KQZSFMXMFTZNSV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CSC2=CC=CC=C21)OC |
SMILES canónico |
COC(=O)C1(CSC2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



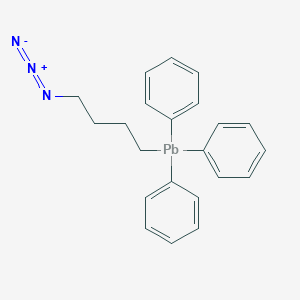
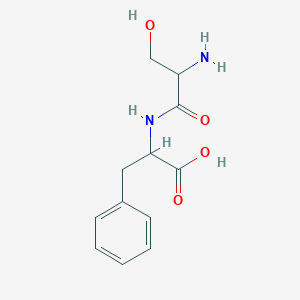
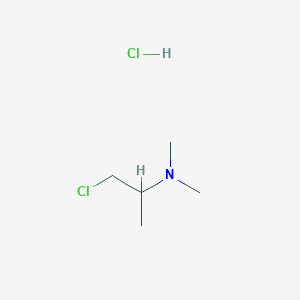
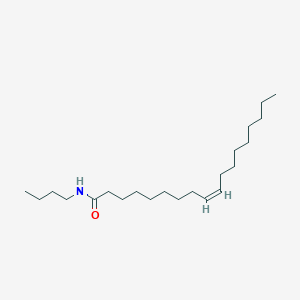
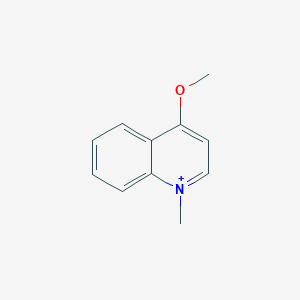
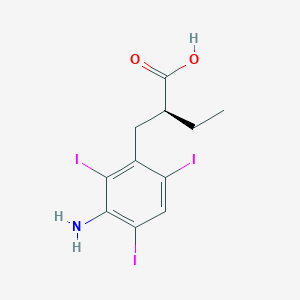
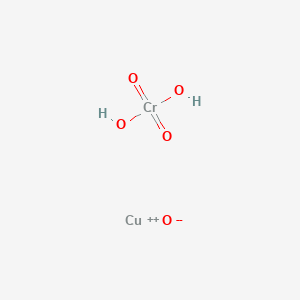
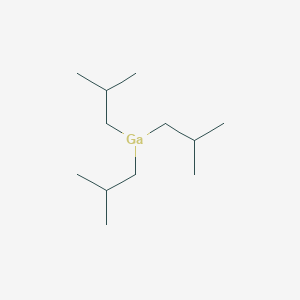
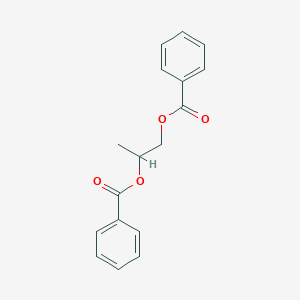
acetic acid](/img/structure/B99544.png)

